molecular formula C14H23NO4Si B3342965 (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol CAS No. 453518-24-6

(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol

Cat. No.: B3342965
CAS No.: 453518-24-6
M. Wt: 297.42 g/mol
InChI Key: PGEWWJVLGOBERV-KGLIPLIRSA-N
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Description

(CAS No.: 453518-24-6) This compound is a stereospecific pyrano[3,4-c]pyridine derivative with a unique substitution pattern. Its molecular formula is C₁₄H₂₃NO₄Si, and it features critical functional groups:

  • Ethyl group at the C4 position.
  • Methoxy group at C6.
  • Trimethylsilanyl (TMS) group at C6, enhancing lipophilicity and stability .
  • Diol system at C3 and C4, which may influence hydrogen-bonding interactions and solubility .

The (3R,4S) stereochemistry is pivotal for its spatial arrangement, distinguishing it from enantiomers like (R)-(-)- and (S)-(+)-4-ethyl-4-hydroxy-8-methoxy-6-(trimethylsilyl)-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one .

Properties

IUPAC Name

(3R,4S)-4-ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,13,16-17H,6,8H2,1-5H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEWWJVLGOBERV-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(OCC2=C(N=C(C=C21)[Si](C)(C)C)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1([C@@H](OCC2=C(N=C(C=C21)[Si](C)(C)C)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol (CAS No. 453518-24-6) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula: C14_{14}H23_{23}NO4_4Si
  • Molecular Weight: 297.42 g/mol
  • Boiling Point: 377.5 ± 42.0 °C (Predicted)
  • Density: 1.16 ± 0.1 g/cm³ (Predicted)
  • pKa: 11.62 ± 0.40 (Predicted)

Pharmacological Effects

Research indicates that compounds similar to (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol exhibit various biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on pyridine derivatives indicate that they can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity due to the presence of functional groups that can interact with microbial membranes or enzymes .
  • Neuroprotective Effects : Certain pyrano-pyridine derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell viability in cancerous cells.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling cascades, impacting processes such as apoptosis and proliferation.

Case Study 1: Antitumor Activity

A study conducted on a related pyrano-pyridine compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma). The compound induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives of this class exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications as antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural analogies with known bioactive molecules. Research indicates that derivatives of pyrano[3,4-c]pyridine compounds can act as selective inhibitors for various enzymes and receptors involved in disease processes.

Case Study:
A study demonstrated that related pyrano[3,4-c]pyridine derivatives showed significant activity against Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis and atopic dermatitis. The ability to modify the trimethylsilanyl group allows for enhanced solubility and bioavailability of the compound in biological systems .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions including nucleophilic substitutions and cyclization processes.

Synthesis Example:
In a synthetic pathway involving (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol, researchers utilized this compound to create novel pyrazole derivatives through multi-step reactions involving chiral separation techniques . The compound's reactivity profile allows chemists to explore diverse synthetic routes leading to pharmacologically relevant compounds.

Materials Science

The trimethylsilanyl group enhances the compound's compatibility with various polymer matrices, making it suitable for applications in materials science. Its incorporation into polymeric systems can improve mechanical properties and thermal stability.

Application Insight:
Research has indicated that incorporating silane-containing compounds into polymer networks can enhance adhesion properties and create hybrid materials with improved durability and performance in coatings and adhesives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrano-pyridine derivatives:

Compound Name Molecular Formula Substituents CAS No. Key Features
(3R,4S)-4-Ethyl-8-Methoxy-6-Trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol C₁₄H₂₃NO₄Si C4: Ethyl; C6: TMS; C8: Methoxy; C3/C4: Diol 453518-24-6 Stereospecific diol system; TMS enhances stability
(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one C₁₄H₁₆INO₄ C6: Iodo; C4: Ethyl; C8: Methoxy Not Provided Iodo substituent increases molecular weight; potential halogen bonding
7-Butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione C₁₆H₂₂N₂O₄ C6: Methyl; C7: Butyl; C4: Ethyl; C3/C8: Dione 50708-25-3 Dione system introduces ketone functionality; butyl group affects lipophilicity
Lurtotecan (Camptothecin analog) C₂₃H₂₂N₂O₅ Core: Camptothecin backbone; substitutions at C7, C9, C10 148819-94-7 Topoisomerase I inhibitor; clinical anticancer agent

Key Observations:

  • Substituent Effects : The TMS group in the target compound distinguishes it from halogenated (e.g., iodo) or alkylated (e.g., butyl) analogs. TMS may improve metabolic stability compared to iodine, which is prone to elimination .
  • Diol vs.
  • Biological Relevance: Unlike lurtotecan, a camptothecin analog with proven anticancer activity, the biological role of the target compound remains uncharacterized in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol
Reactant of Route 2
(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol

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